(S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
CAS No.:
Cat. No.: VC13464764
Molecular Formula: C14H29N3O
Molecular Weight: 255.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H29N3O |
|---|---|
| Molecular Weight | 255.40 g/mol |
| IUPAC Name | (2S)-2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one |
| Standard InChI | InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17-8-6-7-12(17)9-16(5)11(3)4/h10-13H,6-9,15H2,1-5H3/t12-,13-/m0/s1 |
| Standard InChI Key | ZKNRGUMMEURXAM-STQMWFEESA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C)C(C)C)N |
| SMILES | CC(C)C(C(=O)N1CCCC1CN(C)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1CN(C)C(C)C)N |
Introduction
The compound (S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is a complex organic molecule with a specific stereochemistry, as indicated by the "S" configurations. This compound belongs to a class of chemicals that incorporate both pyrrolidine and butanone moieties, which are common in pharmaceutical and biochemical research due to their potential biological activities.
Molecular Formula and Weight
-
Molecular Formula: C13H27N3O
-
Molecular Weight: Approximately 241.37 g/mol, based on similar compounds with the same molecular formula .
Stereochemistry
The compound has two chiral centers, both with "S" configurations, which are crucial for its biological activity and physical properties. The presence of a pyrrolidine ring and an isopropyl-methyl-amino group adds complexity to its structure.
Synonyms and Identifiers
While specific synonyms for this exact compound are not listed, related compounds often have multiple names and identifiers, such as CAS numbers and PubChem IDs .
Chemical Synthesis
The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrrolidine ring and the introduction of the isopropyl-methyl-amino group. Detailed synthesis protocols would require access to specialized chemical literature or patents.
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One
-
Molecular Formula: C9H18N2O
-
Key Difference: This compound lacks the isopropyl-methyl-amino group present in the target compound.
(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide
-
Molecular Formula: C14H29N3O
-
Key Difference: This compound features a piperidine ring instead of pyrrolidine and has a different functional group (amide vs. ketone).
Stereochemistry
| Compound | Chiral Centers | Configuration |
|---|---|---|
| Target | 2 | S, S |
| Related 1 | 1 | S |
| Related 2 | 2 | S, S |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume